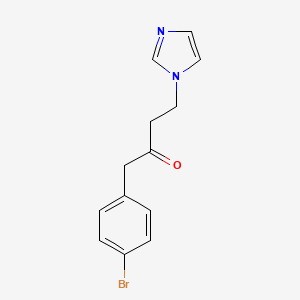

1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one

Description

Properties

Molecular Formula |

C13H13BrN2O |

|---|---|

Molecular Weight |

293.16 g/mol |

IUPAC Name |

1-(4-bromophenyl)-4-imidazol-1-ylbutan-2-one |

InChI |

InChI=1S/C13H13BrN2O/c14-12-3-1-11(2-4-12)9-13(17)5-7-16-8-6-15-10-16/h1-4,6,8,10H,5,7,9H2 |

InChI Key |

HMTSNPXAZGRFEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CCN2C=CN=C2)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound 1-(4-bromophenyl)-4-imidazol-1-ylbutan-2-one features a bromophenyl moiety linked to a butan-2-one backbone functionalized with an imidazole ring at the terminal position. The synthesis generally involves:

- Introduction of the 4-bromophenyl group.

- Formation of the butan-2-one chain.

- Attachment of the imidazole ring via nucleophilic substitution or coupling reactions.

Preparation of Key Intermediates

One critical intermediate is 4-bromo-1,2-dimethyl-1H-imidazole, a brominated imidazole derivative used in various bioactive molecule syntheses. Vetrichelvan et al. (2023) reported a scalable, cost-effective synthesis of this intermediate starting from commercially available 1,2-dimethyl-1H-imidazole through controlled bromination using N-bromosuccinimide (NBS) followed by selective debromination using isopropyl magnesium chloride. This method yielded the desired brominated imidazole in 74% overall yield on a kilogram scale, demonstrating industrial viability (Table 1).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of 1,2-dimethyl-1H-imidazole | NBS, DMF, room temperature, 6 h | 80 | Formation of 4,5-dibromo intermediate |

| Selective Debromination | Isopropyl magnesium chloride, THF, -25 °C | 74 (overall) | Scalable, high purity product |

Table 1. Scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole intermediate

Assembly of the Butan-2-one-Imidazole Framework

The core structure of this compound can be constructed by reacting 4-bromophenyl-containing precursors with imidazole derivatives. Patent literature describes a process involving the reaction of 4-bromobenzyl bromide with allylmagnesium chloride to form 4-(4-bromophenyl)-1-butene, which is subsequently converted to imidazole-substituted intermediates using appropriate solvents such as tetrahydrofuran (THF) and methylene chloride for subsequent steps.

The key steps include:

- Formation of 4-(4-bromophenyl)-1-butene via Grignard reaction.

- Conversion to imidazole-substituted ketone through nucleophilic substitution and oxidation.

- Isolation and purification by extraction using non-polar aprotic solvents like ethyl acetate.

This method ensures regioselectivity and high yields in the formation of the butan-2-one chain bearing the imidazole moiety.

Detailed Research Outcomes and Analysis

Yield and Purity

The scalable bromination and debromination route to the key imidazole intermediate reported yields of up to 80% for the dibromo intermediate and 74% overall for the monobromo product with high purity confirmed by NMR and LC-MS analyses. The subsequent coupling steps to assemble the final compound typically achieve yields ranging from 55% to 80%, depending on reaction conditions and purification methods.

Reaction Conditions and Optimization

- Bromination reactions are conducted at room temperature with slow addition of NBS to control regioselectivity.

- Debromination requires low temperatures (-25 °C) to avoid over-reduction.

- Grignard reactions for allyl addition are performed in dry ether solvents under inert atmosphere to prevent side reactions.

- Extraction and purification steps utilize ethyl acetate and methylene chloride to maximize product recovery and purity.

Spectroscopic and Analytical Data

The synthesized compounds are characterized by:

- $$^{1}H$$ NMR and $$^{13}C$$ NMR spectroscopy confirming the chemical structure.

- High-resolution mass spectrometry (HRMS) verifying molecular weight.

- Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring and purity assessment.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromophenyl moiety undergoes palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids yields biaryl derivatives (Table 1). This reactivity is analogous to methods reported for similar bromophenyl-imidazole systems .

Ketone Functionalization

The butan-2-one group participates in condensation and reduction reactions:

Condensation with Amines

Reacting with primary amines (e.g., benzylamine) under acidic conditions forms Schiff bases. This mirrors protocols for α,β-unsaturated ketones :

Reduction to Alcohol

Catalytic hydrogenation (H₂, Pd/C) or NaBH₄ reduces the ketone to a secondary alcohol, as demonstrated in related imidazole-ketone systems :

Imidazole Ring Reactivity

The imidazole ring undergoes electrophilic substitution and coordination:

Electrophilic Aromatic Substitution

Nitration (HNO₃/H₂SO₄) or sulfonation introduces functional groups at the C-4/C-5 positions of the imidazole ring .

Metal Coordination

Imidazole’s nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes used in catalysis .

Alkylation and Acylation

The imidazole N-H group undergoes alkylation with alkyl halides or acylation with acid chlorides (Table 2) :

Oxidative Transformations

The ketone and imidazole moieties are susceptible to oxidation:

Baeyer-Villiger Oxidation

Reacting with m-CPBA forms a lactone derivative, leveraging the ketone’s electrophilicity :

Imidazole Ring Oxidation

Strong oxidants (e.g., KMnO₄) degrade the imidazole ring to urea derivatives under acidic conditions .

Scientific Research Applications

1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, influencing their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one and related imidazole derivatives:

*Inferred formula based on structural analogy.

Key Observations:

Functional Group Impact :

- The ketone in the target compound contrasts with the hydroxyl group in ’s deuterated analog, affecting polarity and hydrogen-bonding capacity.

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability (in the target compound and 12A ) enhance halogen bonding compared to chlorine in ’s compound.

Spectral Differences :

- The absence of a thiazole ring in the target compound eliminates the C–S IR stretch (773 cm⁻¹) observed in 12A .

- Benzimidazole-containing analogs () show distinct aromatic proton environments in NMR compared to simpler imidazole derivatives.

Synthetic and Stability Considerations :

Biological Activity

1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one is a synthetic organic compound notable for its structural features, including a bromophenyl group and an imidazole ring. These characteristics suggest potential biological activities that have been the focus of various research studies. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is influenced by its structural components. Compounds with similar structures have demonstrated a range of pharmacological effects, particularly in inhibiting enzymes critical for cellular functions:

- Enzyme Inhibition : Similar compounds have been shown to inhibit thioredoxin reductase (TrxR) and topoisomerase I (Topo I), which are essential for maintaining redox homeostasis and DNA replication, respectively.

- Oxidative Stress : The inhibition of these enzymes can lead to increased oxidative stress and DNA damage, suggesting potential applications in cancer therapy.

Biological Activities

The compound exhibits several significant biological activities:

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, possess antimicrobial properties against various bacterial and fungal strains. The mechanism often involves disrupting cellular processes or inhibiting key enzymes in microbial metabolism.

Anticancer Activity

The imidazole ring is associated with anticancer properties. Studies have shown that compounds with similar structures can exhibit cytotoxic effects against different cancer cell lines. For instance, derivatives related to imidazole have been tested against liver cancer (Hep3B) and cervical cancer (HeLa) cells, showing promising results in inhibiting cell proliferation .

Study on Anticancer Properties

A recent study evaluated various imidazole derivatives for their anticancer activity. Among them, compounds structurally related to this compound showed significant cytotoxicity with IC50 values indicating effective inhibition of cancer cell growth. For example, some derivatives achieved IC50 values as low as 85 µM against HeLa cells .

Antimicrobial Testing

In another study focused on antimicrobial properties, the compound was tested against several pathogens. The results indicated effective inhibition of both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for developing effective therapeutic agents that can be used safely in clinical settings.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-4-imidazol-1-ylbutan-2-one | Chlorophenyl group | Antimicrobial and anticancer |

| 1-(4-Fluorophenyl)-4-imidazol-1-ylbutan-2-one | Fluorophenyl group | Enhanced electronic properties |

| 1-(4-Methylphenyl)-4-imidazol-1-ylbutan-2-one | Methyl group | Altered hydrophobicity |

The unique combination of the bromophenyl group and the imidazole ring in this compound imparts distinct chemical and biological properties compared to its analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via [3+2] cycloaddition reactions between nitroalkenes and nitrile imines. For example, reactions involving 4-bromophenyl-substituted precursors often require controlled temperatures (e.g., −20°C to room temperature) to prevent side reactions like CHCl₃ elimination, which destabilizes intermediates . Solvent choice (e.g., dichloromethane or acetonitrile) and stoichiometric ratios of reactants (e.g., 1:1.2 for nitrile imine to nitroalkene) are critical for optimizing regioselectivity and yield.

Q. How is the crystal structure of this compound resolved, and what software tools are typically employed?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) is standard. For visualization, ORTEP-III with a graphical interface aids in interpreting thermal ellipsoids and hydrogen-bonding networks . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Validation tools like PLATON or CCDC checks ensure structural reliability .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : and NMR in deuterated solvents (e.g., CDCl₃) identify substituents on the imidazole and bromophenyl groups. Coupling constants (e.g., for aromatic protons) confirm regiochemistry .

- FTIR : Peaks at ~3100 cm (C-H aromatic), ~1650 cm (C=O), and ~1550 cm (imidazole ring) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] and fragments (e.g., loss of Br) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the solid-state packing of this compound?

- Methodological Answer : Graph-set analysis (e.g., Etter’s notation) reveals motifs like hydrogen bonds between imidazole N-H and ketone O atoms. These interactions stabilize layered packing, as seen in analogous benzimidazole derivatives . Non-covalent interactions (e.g., π-π stacking of bromophenyl groups) further enhance thermal stability, which can be modeled using Mercury software .

Q. What computational methods are used to predict reactivity and regioselectivity in derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level calculates frontier molecular orbitals (FMO) to predict electrophilic/nucleophilic sites. For example, the Cβ atom in the nitroalkene moiety shows high electrophilicity (), driving regioselective cycloaddition . Molecular Electron Density Theory (MEDT) further rationalizes reaction pathways by analyzing electron density transfer .

Q. What challenges arise in refining the crystal structure of halogenated imidazole derivatives, and how are they addressed?

- Methodological Answer : Bromine’s high electron density causes absorption errors in X-ray data. Empirical corrections (e.g., SADABS in SHELX) mitigate this. Disorder in the butan-2-one chain, common in flexible moieties, is resolved using PART instructions in SHELXL to model alternative conformers .

Q. How do structural modifications (e.g., substituting the bromophenyl group) affect pharmacological activity?

- Methodological Answer : Analog studies (e.g., replacing Br with F or CH₃) reveal SAR trends. For instance, bromine’s electronegativity enhances binding affinity to opioid receptors, as seen in brorphine analogs . In vitro assays (e.g., cAMP inhibition in HEK-293 cells transfected with µ-opioid receptors) quantify potency, with IC₅₀ values correlated to substituent Hammett parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.